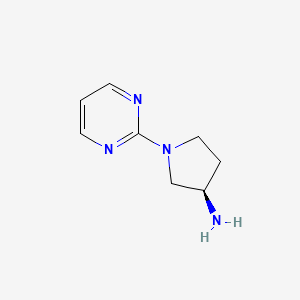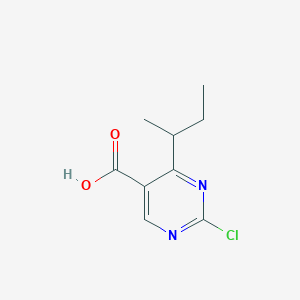
4-(sec-Butyl)-2-chloropyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(sec-Butyl)-2-chloropyrimidine-5-carboxylic acid is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features a sec-butyl group at the 4-position, a chlorine atom at the 2-position, and a carboxylic acid group at the 5-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(sec-Butyl)-2-chloropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the chlorination of a pyrimidine derivative, followed by the introduction of the sec-butyl group through a Friedel-Crafts alkylation. The carboxylic acid group can be introduced via oxidation of an intermediate aldehyde or alcohol group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature controls to ensure efficient chlorination, alkylation, and oxidation steps. The process may also involve purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(sec-Butyl)-2-chloropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive acyl chloride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
Substitution: Formation of amides or thioethers.
Oxidation: Formation of acyl chlorides.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-(sec-Butyl)-2-chloropyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(sec-Butyl)-2-chloropyrimidine-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the sec-butyl group and chlorine atom can affect its binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine-5-carboxylic acid: Lacks the sec-butyl group, which may result in different reactivity and biological activity.
4-Butyl-2-chloropyrimidine-5-carboxylic acid: Has a butyl group instead of a sec-butyl group, potentially affecting its steric and electronic properties.
4-(sec-Butyl)-2-methylpyrimidine-5-carboxylic acid: Contains a methyl group instead of a chlorine atom, altering its chemical reactivity.
Uniqueness
4-(sec-Butyl)-2-chloropyrimidine-5-carboxylic acid is unique due to the specific combination of functional groups, which can influence its chemical behavior and potential applications. The sec-butyl group provides steric hindrance, the chlorine atom offers a site for nucleophilic substitution, and the carboxylic acid group allows for further functionalization.
Properties
Molecular Formula |
C9H11ClN2O2 |
|---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
4-butan-2-yl-2-chloropyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H11ClN2O2/c1-3-5(2)7-6(8(13)14)4-11-9(10)12-7/h4-5H,3H2,1-2H3,(H,13,14) |
InChI Key |
GMFMUWVZZNXKLX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NC(=NC=C1C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(S)-1-(Diphenylphosphinomethyl)-2-methylpropyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12947402.png)

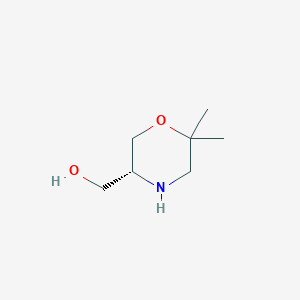
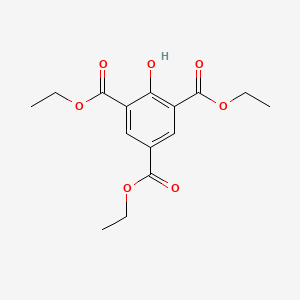
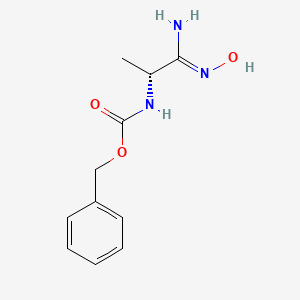
![tert-Butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12947454.png)
![7-Bromo-N-(tert-butyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12947455.png)
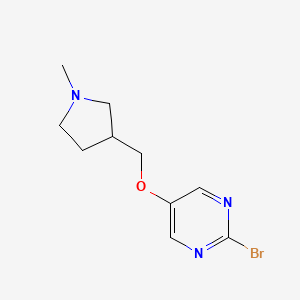
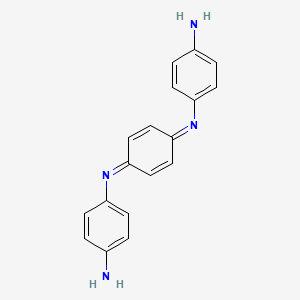
![2-Amino-2-(7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide](/img/structure/B12947494.png)

![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-one](/img/structure/B12947503.png)

